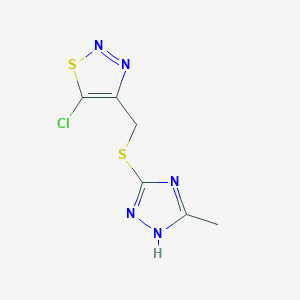
5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole is a heterocyclic compound that contains both a thiadiazole and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole typically involves the reaction of 5-methyl-4h-1,2,4-triazole-3-thiol with 5-chloro-1,2,3-thiadiazole-4-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other industrial-scale equipment would be employed to ensure efficient and consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiadiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Various substituted thiadiazole and triazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Pathways: Inhibition of the synthesis of prostaglandins and leukotrienes, leading to reduced inflammation and pain.
類似化合物との比較
Similar Compounds
5-Chloro-1,2,3-thiadiazole: Lacks the triazole ring but shares the thiadiazole core.
5-Methyl-4h-1,2,4-triazole-3-thiol: Contains the triazole ring but lacks the thiadiazole core.
Uniqueness
5-Chloro-4-(((5-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole is unique due to the presence of both the thiadiazole and triazole rings, which confer a combination of biological activities and chemical reactivity that is not found in compounds containing only one of these rings.
特性
分子式 |
C6H6ClN5S2 |
|---|---|
分子量 |
247.7 g/mol |
IUPAC名 |
5-chloro-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]thiadiazole |
InChI |
InChI=1S/C6H6ClN5S2/c1-3-8-6(11-9-3)13-2-4-5(7)14-12-10-4/h2H2,1H3,(H,8,9,11) |
InChIキー |
YFLJWVYEIMLOEH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NN1)SCC2=C(SN=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


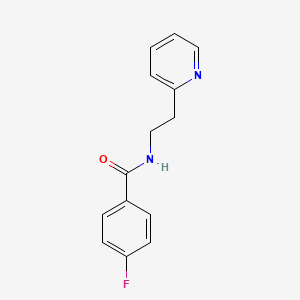

![(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14909392.png)
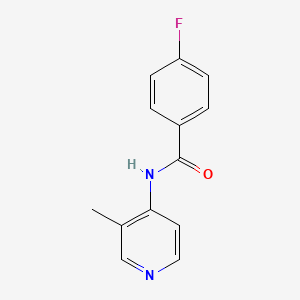
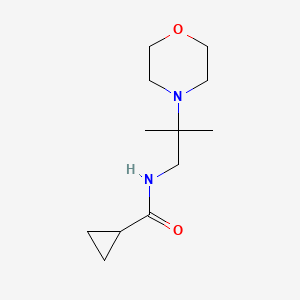
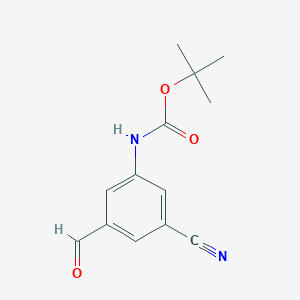

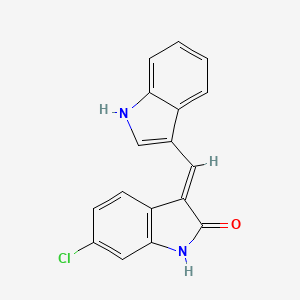

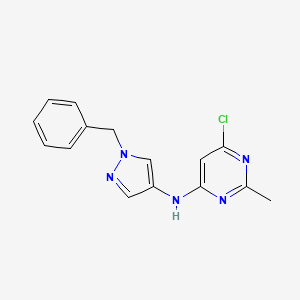
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid](/img/structure/B14909433.png)

